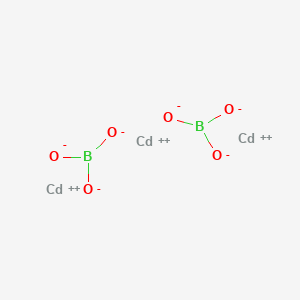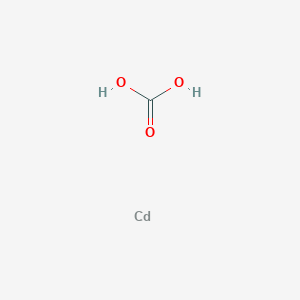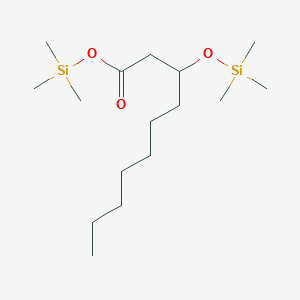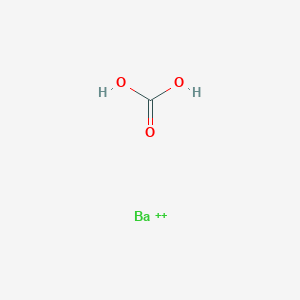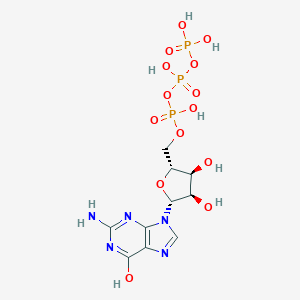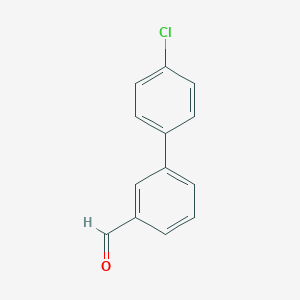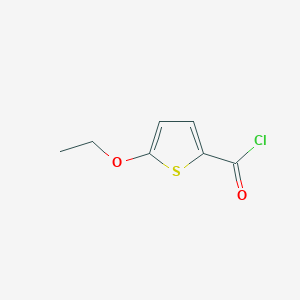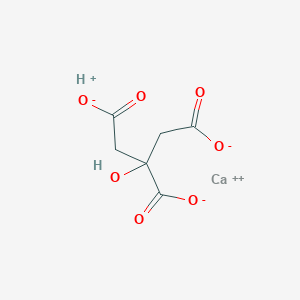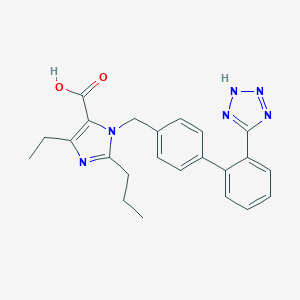
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, also known as EMA401, is a small molecule drug that has been studied extensively for its potential use in the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.
Mécanisme D'action
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid works by selectively blocking the AT2R, which is involved in the regulation of pain and inflammation. By blocking this receptor, 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid reduces pain sensitivity and inflammation, leading to a reduction in chronic pain symptoms.
Effets Biochimiques Et Physiologiques
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, oxidative stress, and pain sensitivity. It has also been shown to have a positive effect on nerve regeneration and to improve motor function in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is its high selectivity for the AT2R, which reduces the risk of off-target effects. However, its complex synthesis process and high cost may limit its use in lab experiments.
Orientations Futures
There are a number of potential future directions for research on 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, including:
1. Clinical trials to evaluate its efficacy in the treatment of chronic pain in humans.
2. Further studies to elucidate its mechanism of action and potential off-target effects.
3. Development of more efficient and cost-effective synthesis methods.
4. Exploration of its potential use in the treatment of other conditions, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates to form the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has been extensively studied in preclinical models of neuropathic pain and has shown promising results in reducing pain sensitivity. It has also been shown to be effective in reducing inflammation and oxidative stress, which are key factors in the development of chronic pain.
Propriétés
Numéro CAS |
139964-19-5 |
|---|---|
Nom du produit |
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid |
Formule moléculaire |
C23H24N6O2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
5-ethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C23H24N6O2/c1-3-7-20-24-19(4-2)21(23(30)31)29(20)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-25-27-28-26-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,30,31)(H,25,26,27,28) |
Clé InChI |
OFYWYKMCRWMPPQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
SMILES canonique |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
Autres numéros CAS |
139964-19-5 |
Synonymes |
4-ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid DMP 811 DMP-811 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






